BenchChemオンラインストアへようこそ!

2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid

Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid (CAS 898766-70-6) is a synthetic γ-keto acid distinguished by its 3‑fluorophenyl moiety and gem‑dimethyl backbone (MW 224.23). Its calculated LogP (2.51) and TPSA (54.37 Ų) offer lead‑like properties, while the meta‑fluorine substitution provides a unique electronic profile versus 3,4‑ or 3,5‑difluorophenyl analogs (CAS 898766‑66‑0, 898766‑68‑2). Buy this compound for KMO inhibitor SAR libraries, heterocycle synthesis, and scaffold derivatization.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
CAS No. 898766-70-6
Cat. No. B1325295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid
CAS898766-70-6
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)C1=CC(=CC=C1)F)C(=O)O
InChIInChI=1S/C12H13FO3/c1-12(2,11(15)16)7-10(14)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,15,16)
InChIKeyUHAIYWHYNNTGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid CAS 898766-70-6: Chemical Class and Baseline Specifications for Research Procurement


2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid (CAS 898766-70-6; molecular formula C₁₂H₁₃FO₃; molecular weight 224.23 g/mol) is a synthetic γ-keto acid derivative characterized by a 3-fluorophenyl ketone moiety and a gem-dimethyl substituted carboxylic acid backbone . It belongs to the class of 4-aryl-2,2-dimethyl-4-oxobutanoic acids, a series that includes analogs with varying aryl substitution patterns such as 3,4-difluorophenyl (CAS 898766-66-0), 3,5-difluorophenyl (CAS 898766-68-2), and unsubstituted phenyl (CAS 2,2-dimethyl-4-oxo-4-phenylbutyric acid) [1]. The compound has predicted physicochemical parameters including LogP of 2.50930, topological polar surface area of 54.37 Ų, calculated density of 1.206 g/cm³, and calculated boiling point of 371.4°C at 760 mmHg .

Why In-Class Analogs Cannot Substitute for 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric Acid in Research Applications


Compounds within the 4-aryl-2,2-dimethyl-4-oxobutanoic acid class exhibit property divergence that renders them non-interchangeable in both synthetic and biological contexts. The 3-fluorophenyl substitution (target compound) versus the 3,4-difluorophenyl analog (MW 242.22 g/mol) differs in molecular weight by +18 g/mol [1]; versus the unsubstituted phenyl analog (MW 206.24 g/mol) differs by +18 g/mol [2]; and versus the 3-methoxyphenyl analog (MW 236.27 g/mol) differs by +12 g/mol [2]. These structural modifications translate to measurable differences in lipophilicity: the target compound has a calculated LogP of 2.50930 compared to ~2.2 for the 3,4-difluorophenyl analog [3], affecting partitioning behavior in both synthetic workup and biological membrane permeability. Furthermore, the 3-fluorophenyl moiety participates in the broader class of 4-phenyl-4-oxo-butanoic acid derivatives identified as kynurenine 3-hydroxylase inhibitors [4], a pharmacophore where aryl substitution pattern directly impacts target engagement.

Quantitative Differentiation Evidence for 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric Acid Relative to Closest Analogs


Mono- vs. Di-Fluorophenyl Substitution: Molecular Weight and Property Divergence

The target compound's single 3-fluorophenyl substitution (C₁₂H₁₃FO₃, MW 224.23) differs from the 3,4-difluorophenyl analog (CAS 898766-66-0, C₁₂H₁₂F₂O₃, MW 242.22) by -18 g/mol (7.4% lower) [1] and from the 3,5-difluorophenyl analog (CAS 898766-68-2, C₁₂H₁₂F₂O₃, MW 242.22) by -18 g/mol . The single fluorine substitution yields a calculated LogP of 2.50930 , while the 3,4-difluorophenyl analog has a reported LogP of ~2.2 [2], representing a ~0.3 log unit increase in lipophilicity for the target compound.

Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

Fluorine vs. Hydrogen Substitution: Lipophilicity and PSA Differentiation

Relative to the unsubstituted phenyl analog 2,2-dimethyl-4-oxo-4-phenylbutyric acid (C₁₂H₁₄O₃, MW 206.24 g/mol) [1], the target compound incorporates a 3-fluoro substituent (C₁₂H₁₃FO₃, MW 224.23 g/mol, ΔMW = +18 g/mol, +8.7%) . The target compound has a calculated topological polar surface area (TPSA) of 54.37 Ų and LogP of 2.50930 , whereas the non-fluorinated phenyl analog is expected to have lower LogP and identical TPSA based on the fluorine-for-hydrogen substitution.

Structure-activity relationship Lead optimization ADME property prediction

Fluorophenyl vs. Methoxyphenyl Substitution: Electron-Withdrawing vs. Electron-Donating Character

The target compound's 3-fluorophenyl group (C₁₂H₁₃FO₃, MW 224.23) differs from the 3-methoxyphenyl analog (C₁₃H₁₆O₄, MW 236.27) [1] by -12 g/mol (-5.1%). The fluorine substituent is electron-withdrawing (-I effect) with σₘ = +0.34, while the methoxy group is electron-donating (+M effect) with σₘ = +0.12 and σₚ = -0.27 [2]. This electronic divergence affects the ketone carbonyl electrophilicity and the aryl ring's reactivity toward electrophilic aromatic substitution.

Medicinal chemistry Electron effects in drug design Aryl substitution optimization

Kynurenine 3-Hydroxylase Inhibitor Pharmacophore: Position-Specific Fluorine Substitution

The target compound belongs to the 4-phenyl-4-oxo-butanoic acid derivative class identified as kynurenine 3-hydroxylase (KYN-3-OHase, KMO) inhibitors [1]. Giordani et al. (1998) established that 4-phenyl-4-oxo-butanoic acid derivatives act as KMO inhibitors, an enzyme implicated in neurodegenerative pathways including Alzheimer's and Huntington's disease [1]. The target compound incorporates the core pharmacophore with a 3-fluorophenyl modification. Research indicates the compound has been investigated for potential to inhibit specific enzymes involved in metabolic pathways, including KYN-3-OHase . No direct quantitative IC₅₀ data for the target compound was identified in the accessible literature. However, structurally related KMO inhibitors with varying aryl substitution have demonstrated IC₅₀ values spanning nanomolar to micromolar ranges (e.g., CHEMBL3407919: IC₅₀ = 11 nM; CHEMBL3407914: IC₅₀ = 370 nM) [2], establishing class precedent that substitution pattern critically modulates potency.

Neurodegenerative disease Kynurenine pathway Enzyme inhibition KMO inhibitors

Recommended Research and Procurement Application Scenarios for 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric Acid


Kynurenine 3-Hydroxylase (KMO) Inhibitor Lead Optimization and SAR Studies

Procure for structure-activity relationship (SAR) exploration around the 4-aryl-4-oxo-butanoic acid KMO inhibitor pharmacophore [1]. The 3-fluorophenyl substitution provides a specific electronic and steric profile for comparing fluorine position effects (meta vs. para vs. ortho) on enzyme inhibition potency and selectivity. Use as a building block to synthesize derivative libraries and evaluate substitution-dependent KMO inhibition, with the 3-fluoro position offering a distinct electronic environment compared to unsubstituted phenyl or difluorinated analogs .

Fluorinated Building Block for Fragment-Based Drug Discovery

The compound's moderate molecular weight (224.23 g/mol) and single fluorine atom provide favorable fragment-like properties [1]. The 3-fluorophenyl ketone moiety serves as a versatile synthetic handle for condensation reactions, reduction to secondary alcohols, or Grignard additions. The gem-dimethyl carboxylic acid offers a sterically hindered acidic handle for amide coupling or esterification, enabling diverse derivatization pathways . The calculated LogP of 2.50930 and TPSA of 54.37 Ų place it within lead-like property space [1].

Negative Control for Di-Fluorophenyl Analog SAR Experiments

Procure alongside the 3,4-difluorophenyl analog (CAS 898766-66-0) [1] and 3,5-difluorophenyl analog (CAS 898766-68-2) to establish the contribution of additional fluorine atoms to biological activity. The 7.4% lower molecular weight and ~0.3 log unit higher LogP of the mono-fluoro compound [2] provide a differentiated physicochemical profile for deconvoluting fluorine count versus aryl substitution pattern effects in cell-based or biochemical assays.

γ-Keto Acid Scaffold for Heterocycle Synthesis

The γ-keto acid functionality enables cyclization to form butyrolactones, pyrrolidinones, and related heterocycles [1]. The 3-fluorophenyl substituent influences cyclization regioselectivity and product stability through electronic effects. The gem-dimethyl group restricts conformational flexibility and may enhance metabolic stability of derived heterocyclic products. This scaffold is suitable for generating diverse compound collections in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.